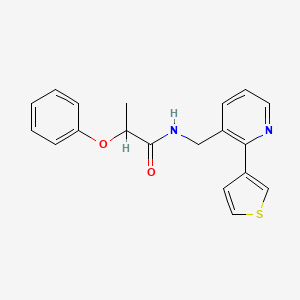
(E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with chloro, phenyl, and quinoline groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the chloro and phenyl groups. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Hydrazone Linkage: This involves the reaction of the quinazoline derivative with hydrazine hydrate, followed by condensation with 2-chloro-7-methylquinoline-3-carbaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the hydrazone linkage to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinazolines depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a therapeutic agent. The quinazoline and quinoline moieties are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new drugs.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of cancer. Quinazoline derivatives are known to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. This makes them promising candidates for anticancer drugs.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its complex structure allows for the fine-tuning of these properties for various applications.
作用機序
The mechanism of action of (E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to inhibit tyrosine kinases, thereby blocking the signaling pathways that promote cancer cell proliferation and survival. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent downstream signaling.
類似化合物との比較
Similar Compounds
Gefitinib: Another quinazoline derivative used as a tyrosine kinase inhibitor in cancer therapy.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor (EGFR) tyrosine kinase.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.
Uniqueness
(E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives. Its dual presence of quinoline and quinazoline moieties makes it a versatile compound for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
6-chloro-N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2N5/c1-15-7-8-17-12-18(24(27)29-22(17)11-15)14-28-32-25-30-21-10-9-19(26)13-20(21)23(31-25)16-5-3-2-4-6-16/h2-14H,1H3,(H,30,31,32)/b28-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNNLBLSOQMQSF-CCVNUDIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=NNC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/new.no-structure.jpg)

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2973385.png)

![1-(4-bromophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2973387.png)
![4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene](/img/structure/B2973390.png)

![1-[3-({[4-(butylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B2973394.png)



![ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido]piperidine-1-carboxylate](/img/structure/B2973401.png)


